molecular formula C23H16ClFN2O3 B12204191 (2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12204191
M. Wt: 422.8 g/mol
InChI Key: YMPPFABWIPCQQV-NKVSQWTQSA-N
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Description

(2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused furobenzoxazine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorofluorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl halides.

    Formation of the Pyridinylmethylidene Moiety: This can be accomplished through condensation reactions with pyridine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of benzoxazines are explored for their potential as drug candidates. The specific biological activities of this compound make it a subject of interest in drug discovery and development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers with specific properties. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine cores but different substituents.

    Pyridine Derivatives: Compounds featuring pyridine rings with various functional groups.

    Chlorofluorobenzyl Compounds: Compounds containing chlorofluorobenzyl groups with different core structures.

Uniqueness

The uniqueness of (2Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16ClFN2O3

Molecular Weight

422.8 g/mol

IUPAC Name

(2Z)-8-[(2-chloro-6-fluorophenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C23H16ClFN2O3/c24-18-4-1-5-19(25)16(18)11-27-12-17-20(29-13-27)7-6-15-22(28)21(30-23(15)17)9-14-3-2-8-26-10-14/h1-10H,11-13H2/b21-9-

InChI Key

YMPPFABWIPCQQV-NKVSQWTQSA-N

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=C(C=CC=C5Cl)F

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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